molecular formula C16H15F3N4O3 B4615173 [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B4615173
M. Wt: 368.31 g/mol
InChI Key: UETCQSIKVZFGKI-UHFFFAOYSA-N
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Description

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone is a complex organic compound that features a unique combination of pyrazole rings and functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups make it a versatile tool for investigating biochemical processes.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery efforts.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and coupling.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Coupling: The final step involves the coupling of the functionalized pyrazole rings using a suitable coupling agent such as a carbodiimide or a phosphonium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the trifluoromethyl group could yield a variety of substituted pyrazoles.

Mechanism of Action

The mechanism of action of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-chlorophenyl)-1H-pyrazol-3-yl]methanone
  • [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-fluorophenyl)-1H-pyrazol-3-yl]methanone

Uniqueness

The uniqueness of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone lies in its specific combination of functional groups and the resulting chemical properties. The presence of both trifluoromethyl and methoxy groups provides a unique set of reactivity and interaction profiles, distinguishing it from other similar compounds.

Properties

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O3/c1-9-8-15(25,16(17,18)19)23(22-9)14(24)13-7-12(20-21-13)10-4-3-5-11(6-10)26-2/h3-7,25H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETCQSIKVZFGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone
Reactant of Route 2
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone
Reactant of Route 3
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone
Reactant of Route 4
Reactant of Route 4
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone
Reactant of Route 5
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone
Reactant of Route 6
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone

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